Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate structure
955886-84-7 structure
Product Name:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
CAS 번호:955886-84-7
MF:C10H10N2O3S
메가와트:238.263000965118
MDL:MFCD23104009
CID:2951524
PubChem ID:59560269
Update Time:2025-06-13

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯
    • methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
    • 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
    • methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
    • 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester
    • BCP32184
    • SY262627
    • 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester
    • Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)
    • CS-0106404
    • SCHEMBL642545
    • SYZNSAWWLCRFFT-UHFFFAOYSA-N
    • AC9617
    • DB-142847
    • BS-33359
    • 955886-84-7
    • MFCD23104009
    • methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
    • Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate
    • MDL: MFCD23104009
    • 인치: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
    • InChIKey: SYZNSAWWLCRFFT-UHFFFAOYSA-N
    • 미소: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

계산된 속성

  • 정밀분자량: 238.04121336g/mol
  • 동위원소 질량: 238.04121336g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 277
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 103

실험적 성질

  • 밀도: 1.398
  • 비등점: 420 ºC
  • 플래시 포인트: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
M878330-10mg
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate
955886-84-7
10mg
$ 50.00 2022-06-03
TRC
M878330-50mg
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate
955886-84-7
50mg
$ 95.00 2022-06-03
TRC
M878330-100mg
Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate
955886-84-7
100mg
$ 160.00 2022-06-03
abcr
AB594810-250mg
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
955886-84-7
250mg
€74.40 2024-04-15
abcr
AB594810-1g
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
955886-84-7
1g
€104.20 2024-04-15
abcr
AB594810-5g
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; .
955886-84-7
5g
€241.30 2024-04-15
Chemenu
CM360101-1g
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
955886-84-7 95%+
1g
$*** 2023-05-29
Chemenu
CM360101-5g
methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
955886-84-7 95%+
5g
$*** 2023-05-29
eNovation Chemicals LLC
D961313-100mg
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
955886-84-7 95%
100mg
$55 2024-06-06
eNovation Chemicals LLC
D961313-250mg
2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester
955886-84-7 95%
250mg
$55 2024-06-06

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic acid ,  Bromine ;  0 °C; 16 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8, rt
참조
Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; overnight, 30 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9
참조
Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 - 5 °C; overnight, 30 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide ;  pH 9
참조
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Solvents: Acetic acid ;  45 min, rt; rt → 10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  10 °C; 15 h, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 8, rt
참조
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery
Durcik, Martina ; Toplak, Zan; Zidar, Nace ; Ilas, Janez; Zega, Anamarija ; et al, ACS Omega, 2020, 5(14), 8305-8311

합성 방법 5

반응 조건
1.1 Reagents: Copper sulfate Solvents: Methanol ;  4 h, rt → reflux
참조
Preparation of fused phenyl heterocyclic amides as glucokinase modulators
, United States, , ,

합성 방법 6

반응 조건
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine ;  16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8
참조
Preparation of heterocycles as FXR receptor agonists
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
참조
Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
참조
Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Solvents: Acetic acid ;  -10 °C; 10 min, -10 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  -10 °C; 4 h, -10 °C → rt
1.3 Reagents: Ammonia ;  pH 8 - 9
참조
Preparation of the FXR receptor modulator and their application as FXR related diseases
, China, , ,

합성 방법 10

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 °C; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  0 °C
참조
Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  40 °C; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, pH 8 - 9, rt
참조
Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  cooled; overnight, rt; 1 h, 50 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
참조
Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, 0 °C; 48 h, 30 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
참조
Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)
Tully, David C. ; Rucker, Paul V.; Chianelli, Donatella; Williams, Jennifer; Vidal, Agnes; et al, Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

합성 방법 14

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate ;  pH 8, rt
참조
Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis
Mo, Cheng ; Xu, Xiaoqing; Zhang, Pan; Peng, Yihong; Zhao, Xinpeng; et al, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

합성 방법 15

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8
참조
Preparation of nitrogen-containing heterocyclic compounds as FXR modulators
, China, , ,

합성 방법 16

반응 조건
1.1 Reagents: Copper sulfate Solvents: Methanol ;  3 h, rt → reflux
참조
Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; overnight, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8 - 9
참조
Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Solvents: Acetic acid ;  15 min, rt
1.2 Reagents: Bromine ;  16 h, 25 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 8
참조
FXR receptor agonist and its preparation
, China, , ,

합성 방법 19

반응 조건
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 4 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8
참조
Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases
, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 관련 문헌

추천 공급업체
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司